molecular formula C11H7F3N2O B3224640 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol CAS No. 1235407-03-0

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Cat. No. B3224640
M. Wt: 240.18 g/mol
InChI Key: JZWVBCZDXFAOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685977B2

Procedure details

To a 5 L jacketed vessel was added acetonitrile (9 L) and the solvent was sparged with nitrogen for 2 hours. To the solvent was added cesium fluoride (335.8 g, 2.21 moles), 4-(tributylstannyl)pyridazine (408 g, 1.11 moles), 4-trifluoromethyl-6-iodophenol (318.33 g, 1.11 moles), palladium tetrakis triphenylphosphine (61.31 g, 53.05 mmole) and copper (I) iodide (40 g, 210 mmol) at 20° C. The resulting orange suspension was heated to 45-50° C. for 2 hours. The reaction was cooled and partitioned between ter-tbutylmethylether (2×5 L) and 2N (aq) HCl (2×5 L). The resulting biphasic solution was filtered and the layers separated. The aqueous phases were combined and basified with 4M (aq) sodium hydroxide solution (6 L) to obtain a pH=4-5. The resulting suspension was extracted into ethyl acetate (10 L) and the organic layer concentrated to dryness to afford the title compound (204 g, 60%) as an orange solid.
Quantity
335.8 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
318.33 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
61.31 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[F-].[Cs+].C([Sn](CCCC)(CCCC)[C:8]1[CH:13]=[CH:12][N:11]=[N:10][CH:9]=1)CCC.[F:22][C:23]([F:33])([F:32])[C:24]1[CH:29]=[C:28](I)[C:27]([OH:31])=[CH:26][CH:25]=1>[Cu]I.C(#N)C>[N:11]1[CH:12]=[CH:13][C:8]([C:26]2[CH:25]=[C:24]([C:23]([F:33])([F:32])[F:22])[CH:29]=[CH:28][C:27]=2[OH:31])=[CH:9][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
335.8 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
408 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CN=NC=C1)(CCCC)CCCC
Name
Quantity
318.33 g
Type
reactant
Smiles
FC(C1=CC=C(C(=C1)I)O)(F)F
Name
palladium tetrakis triphenylphosphine
Quantity
61.31 g
Type
reactant
Smiles
Name
copper (I) iodide
Quantity
40 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
9 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was sparged with nitrogen for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ter-tbutylmethylether (2×5 L) and 2N (aq) HCl (2×5 L)
FILTRATION
Type
FILTRATION
Details
The resulting biphasic solution was filtered
CUSTOM
Type
CUSTOM
Details
the layers separated
CUSTOM
Type
CUSTOM
Details
to obtain a pH=4-5
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted into ethyl acetate (10 L)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)C1=C(C=CC(=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 204 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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